Tifuvirtide: A Deep Dive into the Discovery and Development of a Second-Generation HIV Fusion Inhibitor
Tifuvirtide: A Deep Dive into the Discovery and Development of a Second-Generation HIV Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Tifuvirtide (T-1249), a second-generation HIV fusion inhibitor, emerged from the clinical need to combat viral resistance to the first-in-class drug, Enfuvirtide (T-20). This technical guide provides an in-depth exploration of the discovery, preclinical and clinical development, mechanism of action, and resistance profile of Tifuvirtide, presenting key data in a structured format for scientific professionals.
Discovery and Rationale: Overcoming Enfuvirtide Resistance
The development of Tifuvirtide was a direct response to the emergence of resistance to Enfuvirtide. Enfuvirtide, a synthetic peptide that mimics a segment of the HIV-1 envelope glycoprotein gp41, was a groundbreaking therapy that validated the viral fusion process as a viable antiretroviral target. However, its therapeutic efficacy was limited by the development of resistance, primarily through mutations in the gp41 ectodomain.
Tifuvirtide was rationally designed to have a broader and more potent activity profile, particularly against HIV-1 strains that had developed resistance to Enfuvirtide. It is a 39-amino acid synthetic peptide, also targeting the gp41 protein, but with modifications to enhance its binding affinity and overcome the structural changes in gp41 that confer Enfuvirtide resistance.
Development Timeline:
The development of HIV fusion inhibitors represents a significant milestone in antiretroviral therapy.
-
1987: The first antiretroviral drug, Zidovudine (AZT), is approved by the FDA.
-
1993: Trimeris, Inc. is founded by researchers from Duke University who were instrumental in the discovery of peptide-based fusion inhibitors.
-
Mid-1990s: The concept of Highly Active Antiretroviral Therapy (HAART), combining multiple drugs, becomes the standard of care.
-
2000: Hoffmann-La Roche and Trimeris announce a collaboration to manufacture commercial supplies of Enfuvirtide (T-20).
-
2003: Enfuvirtide (Fuzeon®) receives FDA approval as the first HIV fusion inhibitor. This marks the introduction of a new class of antiretroviral drugs.
-
Post-2003: The development of second-generation fusion inhibitors, including Tifuvirtide (T-1249), gains momentum to address Enfuvirtide resistance.
-
~2005-2007: Tifuvirtide progresses through preclinical and into Phase I/II clinical trials.
-
2007: Trimeris and Roche amend their research agreement, with Trimeris regaining the rights to next-generation fusion inhibitors, including TRI-1144, a successor to Tifuvirtide.
Mechanism of Action: Interrupting the Fusion Cascade
Tifuvirtide, like its predecessor, is a biomimetic peptide that acts as an HIV entry inhibitor. It specifically targets the gp41 transmembrane glycoprotein, a critical component of the HIV-1 fusion machinery.
The process of HIV-1 entry into a host cell is a multi-step cascade:
-
Attachment: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host T-cell.
-
Co-receptor Binding: This initial binding induces a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.
-
gp41 Activation: Co-receptor binding triggers a dramatic conformational change in gp41, exposing its hydrophobic fusion peptide, which then inserts into the host cell membrane.
-
Six-Helix Bundle Formation: The heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of gp41 then fold into a thermostable six-helix bundle, pulling the viral and cellular membranes into close proximity.
-
Fusion Pore Formation: This apposition facilitates the formation of a fusion pore, allowing the viral capsid to enter the host cell cytoplasm.
Tifuvirtide disrupts this process by binding to the HR1 domain of gp41. This binding prevents the interaction between HR1 and HR2, thereby inhibiting the formation of the six-helix bundle. Without the formation of this critical structure, the viral and cellular membranes cannot fuse, and viral entry is blocked.
Preclinical Development: Potency Against Resistant Strains
Preclinical studies were crucial in demonstrating the potential of Tifuvirtide as a viable candidate to overcome Enfuvirtide resistance. These studies primarily involved in vitro antiviral activity assays using laboratory-adapted HIV-1 strains and clinical isolates, including those with known Enfuvirtide resistance mutations.
Antiviral Activity
The potency of Tifuvirtide was assessed by determining its 50% inhibitory concentration (IC50) against a panel of HIV-1 isolates. A key finding was its significantly lower IC50 values against Enfuvirtide-resistant strains compared to Enfuvirtide itself.
| HIV-1 Strain | Tifuvirtide (T-1249) IC50 (nM) | Enfuvirtide (T-20) IC50 (nM) | Fold Difference (T-20/T-1249) |
| Wild-Type (NL4-3) | 3.3 | ~6-49 | ~2-15 |
| Enfuvirtide-Resistant (V38A) | Potent Activity | 313 | >90 |
| Enfuvirtide-Resistant (V38A/N42D) | Potent Activity | 2,646 | >800 |
| Enfuvirtide-Resistant (V38E/N42S) | Potent Activity | 9,894 | >3000 |
Note: IC50 values are approximate and can vary between studies and assay conditions.
Experimental Protocol: HIV-1 Pseudovirus Neutralization Assay
The antiviral activity of Tifuvirtide was typically determined using a single-cycle infectivity assay with HIV-1 envelope-pseudotyped viruses. This method provides a safe and reproducible way to screen for entry inhibitors.
Materials:
-
HEK293T cells (for pseudovirus production)
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)
-
HIV-1 envelope expression plasmid (encoding the gp160 of interest)
-
An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
Tifuvirtide (and control inhibitors)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 envelope expression plasmid and the env-deficient backbone plasmid.
-
Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock.
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of Tifuvirtide.
-
Pre-incubate the pseudovirus (at a predetermined TCID50) with the serially diluted Tifuvirtide for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each Tifuvirtide concentration relative to the virus control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Clinical Development: A Phase I/II Study
Tifuvirtide progressed to a Phase I/II clinical trial to evaluate its safety, pharmacokinetics, and antiviral activity in treatment-experienced individuals who were failing an Enfuvirtide-containing regimen.
Study Design
This was a multicenter, open-label, dose-ranging study.
-
Population: HIV-1 infected adults with detectable viral load despite being on a stable Enfuvirtide-containing antiretroviral regimen.
-
Intervention: Patients discontinued Enfuvirtide and initiated Tifuvirtide monotherapy for a short duration (e.g., 10-14 days) before adding it to an optimized background regimen.
-
Primary Endpoints:
-
Safety and tolerability of Tifuvirtide.
-
Change in plasma HIV-1 RNA levels from baseline.
-
-
Secondary Endpoints:
-
Pharmacokinetic profile of Tifuvirtide.
-
Change in CD4+ T-cell count from baseline.
-
Clinical Efficacy
The results of the Phase I/II study demonstrated the potent antiviral activity of Tifuvirtide in this highly treatment-experienced population.
| Parameter | Result |
| Number of Patients | 53 |
| Baseline Median HIV-1 RNA | >5.0 log10 copies/mL |
| Median Change in HIV-1 RNA at Day 11 | -1.26 log10 copies/mL |
| Proportion of Patients with ≥1.0 log10 reduction at Day 11 | 73% |
| Most Common Adverse Event | Mild-to-moderate injection site reactions |
Pharmacokinetics
Pharmacokinetic data for Tifuvirtide is less extensively published than for Enfuvirtide. However, studies have indicated a longer half-life compared to Enfuvirtide in primates. The subcutaneous administration route is similar to Enfuvirtide.
| Parameter | Enfuvirtide (T-20) - for comparison | Tifuvirtide (T-1249) - Limited Data |
| Administration | Subcutaneous injection | Subcutaneous injection |
| Cmax (90 mg BID) | ~4.59 µg/mL | Data not readily available in a consolidated format |
| Tmax (90 mg BID) | ~8 hours | Data not readily available in a consolidated format |
| AUC (90 mg BID) | ~115 h*µg/mL | Data not readily available in a consolidated format |
| Half-life | ~3.8 hours | Longer than Enfuvirtide in primates |
Resistance to Tifuvirtide
While Tifuvirtide was designed to be active against Enfuvirtide-resistant HIV-1, the potential for the development of resistance to Tifuvirtide itself exists. Resistance to fusion inhibitors is primarily associated with mutations in the HR1 domain of gp41, the binding site of the drug. Continued monitoring and genotypic analysis are essential for understanding the resistance pathways for second-generation fusion inhibitors.
Conclusion and Future Directions
Tifuvirtide represented a significant advancement in the development of HIV fusion inhibitors, demonstrating potent activity against strains resistant to the first-generation compound, Enfuvirtide. Although its clinical development was ultimately halted due to formulation and production challenges, the knowledge gained from the Tifuvirtide program has been invaluable. It has informed the design of subsequent fusion inhibitors with improved potency, broader activity, and better pharmacokinetic profiles. The story of Tifuvirtide underscores the iterative nature of drug development in the ongoing fight against HIV, where each generation of therapy builds upon the successes and addresses the limitations of its predecessors. The continued exploration of the HIV entry process remains a promising avenue for the discovery of novel antiretroviral agents.
